molecular formula C21H19NO2 B11172600 N-(diphenylmethyl)-2-phenoxyacetamide

N-(diphenylmethyl)-2-phenoxyacetamide

Cat. No.: B11172600
M. Wt: 317.4 g/mol
InChI Key: XZZWOADSFGZGIE-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)-2-phenoxyacetamide is a synthetic acetamide derivative characterized by a diphenylmethyl group attached to the nitrogen atom of the acetamide core and a phenoxy moiety at the second carbon of the acetamide chain. Such compounds are typically synthesized via alkylation or condensation reactions, as seen in related 2-phenoxyacetamide derivatives .

Properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

N-benzhydryl-2-phenoxyacetamide

InChI

InChI=1S/C21H19NO2/c23-20(16-24-19-14-8-3-9-15-19)22-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,21H,16H2,(H,22,23)

InChI Key

XZZWOADSFGZGIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2-phenoxyacetamide typically involves the reaction of diphenylmethylamine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxyacetamides.

Scientific Research Applications

N-(diphenylmethyl)-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N-(diphenylmethyl)-2-phenoxyacetamide can be contextualized by comparing it to structurally related 2-phenoxyacetamide derivatives. Key analogs, their substituents, and activities are summarized below:

Table 1: Structural and Functional Comparison of 2-Phenoxyacetamide Derivatives

Compound Name Substituents Biological Activity Key Findings Reference
This compound Diphenylmethyl (N), phenoxy (C2) Hypothetical Predicted enhanced lipophilicity and target affinity due to diphenylmethyl. -
N-(5-(3,5-Dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide 3,5-Dinitrophenyl-thiazolyl (N) Herbicidal Exhibits potent herbicidal activity; the thiazole and nitro groups enhance reactivity.
N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide 4-Bromophenyl ethyl (N) Cytotoxic, Anti-inflammatory Bromo and tert-butyl groups at the phenoxy nucleus improve activity, comparable to standard drugs.
2-(2,4-Dichlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide 2,4-Dichlorophenoxy, phenyldiazenyl (N) Unspecified Dichlorophenoxy enhances electrophilicity; diazenyl may confer photostability.
N-{4-[4-(2-Methoxyphenyl)piperazine-1-sulfonyl]phenyl}-2-phenoxyacetamide Piperazine-sulfonyl, methoxyphenyl (N) Unspecified Sulfonyl and piperazine groups likely improve solubility and CNS penetration.

Key Structural-Activity Relationship (SAR) Insights

Diphenylmethyl Substituent : The diphenylmethyl group in the hypothetical compound may enhance binding to hydrophobic pockets in target proteins, as seen in Cx50 inhibitors like T122 (IC50 = 1.2 μM), which also feature diphenylmethyl groups .

Phenoxy Modifications: Electron-Withdrawing Groups (e.g., nitro, chloro): Increase electrophilicity and reactivity, as observed in herbicidal and cytotoxic derivatives . Bulkier Groups (e.g., tert-butyl): Improve metabolic stability and target affinity .

Heterocyclic Replacements : Thiazole or pyrazine rings (e.g., ) introduce rigidity and hydrogen-bonding capabilities, critical for herbicidal or anti-inflammatory activity .

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